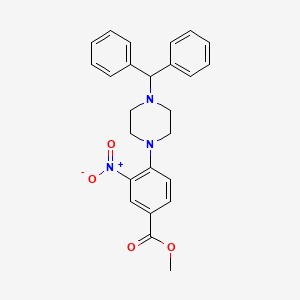
Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzhydryl piperazine . Benzhydryl piperazines are a class of compounds that contain a piperazine ring, which is a heterocyclic ring containing two nitrogen atoms and four carbon atoms . They also contain a benzhydryl moiety, which is a part of the molecule made up of two phenyl groups attached to the same carbon .
Molecular Structure Analysis
The molecular structure of similar compounds, such as (4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone, consists of a piperazine ring attached to a benzhydryl group and a pyrazole ring . The exact structure of “Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate” would depend on the positions of the nitro group and the carboxylate group.Chemical Reactions Analysis
The chemical reactions involving benzhydryl piperazines can vary widely depending on the specific compound and the conditions. For example, they can undergo reactions such as cyclization, the Ugi reaction, and ring opening of aziridines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds, such as (4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone, have a molecular formula of C23H26N4O and an average mass of 374.479 Da .Aplicaciones Científicas De Investigación
1. Biochemical Interactions and Mechanisms
- Hemoglobin Adduct Characterization : A study characterized hemoglobin adducts from a metabolite of 4,4'-Methylenedianiline (MDA), indicating that extrahepatic peroxidative metabolism is a significant pathway for the bioactivation of MDA, possibly leading to genotoxic intermediates. This study underlines the potential of hemoglobin adduct analysis for identifying reactive intermediates in vivo (Kautiainen, Wachtmeister, & Ehrenberg, 1998).
2. Pharmacokinetics and Drug Metabolism
- Drug Metabolism in Rats : Research on isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines metabolized in rats to the corresponding benzoic acids highlights the complexities of drug metabolism and potential detoxication pathways. This study could provide insights into similar compounds' metabolic pathways (Schweinsberg, Döring, Kouros, & Rieth, 1979).
- Pharmacokinetic Studies : The study on the pharmacokinetics of nicardipine hydrochloride in dogs using deuterium labelled compounds underlines the importance of understanding the enzyme saturation phenomenon and drug metabolism kinetics, which can be relevant for structurally related compounds (Higuchi & Shiobara, 1980).
3. Toxicology and Safety Studies
- Mutagenic Effects Study : A study on 3-Methyl-4-nitrophenol, a metabolite of fenitrothion-containing pesticides, presents the mutagenic effects on the somatic cells of mice. Such studies are crucial for understanding the safety and potential risks associated with chemical exposure (Nehéz, Huszta, Mazzag, & Berencsi, 1985).
4. Drug Interaction and Receptor Studies
- Receptor Interaction Studies : Research on benzylpiperazine derivatives and their effects on the neurotoxicity of 3,4-methylenedioxymethamphetamine in rat brain sheds light on potential neuropharmacological effects and interactions, which could be relevant for compounds with similar structures or functionalities (Hashimoto, Maeda, & Goromaru, 1992).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on “Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate” and similar compounds could include further exploration of their synthesis, properties, and potential applications. For example, benzhydryl piperazines have shown a wide range of biological and pharmaceutical activity , suggesting potential for further development as therapeutic agents.
Propiedades
IUPAC Name |
methyl 4-(4-benzhydrylpiperazin-1-yl)-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-32-25(29)21-12-13-22(23(18-21)28(30)31)26-14-16-27(17-15-26)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRJPRLZDREQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2479687.png)


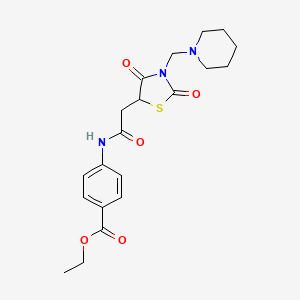
![6-Acetyl-2-(2-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2479695.png)

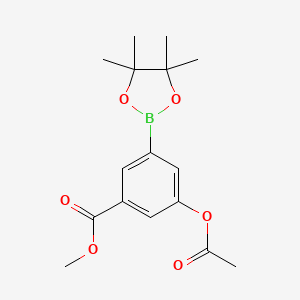
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2479698.png)
![1-(3-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2479699.png)
![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2479700.png)

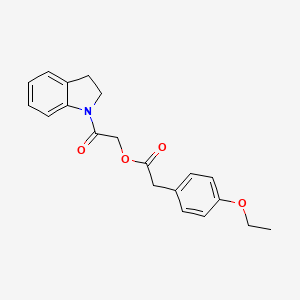
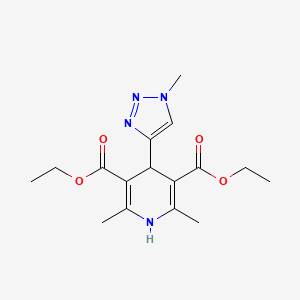
![N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2479707.png)